molecular formula C10H13N5O B5774914 1,1-Dimethyl-3-(1-methylbenzotriazol-5-yl)urea

1,1-Dimethyl-3-(1-methylbenzotriazol-5-yl)urea

Cat. No.: B5774914
M. Wt: 219.24 g/mol
InChI Key: XEXPUUPMJLSKGI-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3-(1-methylbenzotriazol-5-yl)urea is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-3-(1-methylbenzotriazol-5-yl)urea typically involves the reaction of 1-methylbenzotriazole with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction parameters are carefully monitored to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-3-(1-methylbenzotriazol-5-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

1,1-Dimethyl-3-(1-methylbenzotriazol-5-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-3-(1-methylbenzotriazol-5-yl)urea involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound’s ability to bind to different targets makes it versatile in its applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dimethyl-3-(1-methylbenzotriazol-5-yl)urea stands out due to its unique combination of the dimethylurea and benzotriazole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,1-dimethyl-3-(1-methylbenzotriazol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-14(2)10(16)11-7-4-5-9-8(6-7)12-13-15(9)3/h4-6H,1-3H3,(H,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXPUUPMJLSKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)N(C)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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